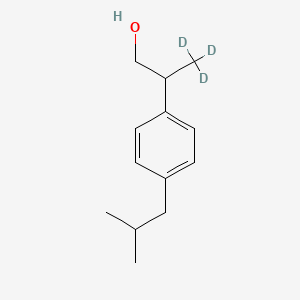

Ibuprofen-d3 Alcohol

Description

Properties

CAS No. |

1794979-83-1 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

195.32 |

IUPAC Name |

3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propan-1-ol |

InChI |

InChI=1S/C13H20O/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11,14H,8-9H2,1-3H3/i3D3 |

InChI Key |

IZXWIWYERZDWOA-HPRDVNIFSA-N |

SMILES |

CC(C)CC1=CC=C(C=C1)C(C)CO |

Synonyms |

β-(Methyl-d3)-4-(2-methylpropyl)benzeneethanol; 2-(4-Isobutylphenyl)propanol-d3; 2-(4-Isobutylphenyl)propyl-d3 Alcohol; |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ibuprofen-d3 Alcohol with structurally related ibuprofen derivatives and deuterated analogs:

Key Observations:

- Deuterated vs. Non-deuterated Analogs: this compound exhibits a 3 Da mass shift compared to non-deuterated ibuprofen alcohol, enabling distinct MS detection without altering chromatographic retention . In contrast, Ibuprofen Sodium Salt (non-deuterated) is used for solubility enhancement in formulations but lacks isotopic differentiation .

- Functional Group Impact : The ethyl ester derivative (C₁₅H₂₂O₂) is more lipophilic than this compound, making it suitable for prodrug delivery . The glucuronide conjugate (C₁₉H₂₃D₃O₈) is polar and used to study phase II metabolism .

Analytical Performance

Role as an Internal Standard

This compound is specifically employed in tissue sample analysis, whereas non-alcohol deuterated analogs (e.g., ibuprofen-d3) are used in serum or plasma . For example:

- Tissue vs. Serum: Naproxen is preferred for serum ibuprofen quantification, while this compound is optimized for tissue matrices due to its structural similarity to endogenous ibuprofen alcohol metabolites .

- Matrix Effects : Deuterated compounds like this compound reduce ion suppression/enhancement in LC-MS by co-eluting with target analytes, improving precision (RSD < 5% in spiked samples) .

Comparison with Other Deuterated PRCs

Studies testing deuterated performance reference compounds (PRCs) highlight challenges in identifying universally applicable analogs. For instance:

- In pharmacokinetic studies, this compound’s stability (−20°C for 6 months) surpasses labile metabolites like acyl glucuronides .

Commercial Availability and Stability

Preparation Methods

Methodology and Reaction Conditions

The most widely employed method for synthesizing ibuprofen-d₃ alcohol involves catalytic hydrogenation of a precursor alkene or ketone using deuterium gas (D₂). Palladium on carbon (Pd/C) or rhodium catalysts are typically used under controlled conditions. For example, the reduction of α,β-unsaturated ketones with D₂ in methanol or ethanol at 40–60°C achieves >95% deuterium incorporation at the β-carbon.

Key Parameters:

Industrial-Scale Adaptations

Industrial processes utilize continuous-flow reactors to enhance efficiency. A Cu-catalyzed transfer hydrodeuteration method developed by Li et al. (2023) enables regiospecific deuteration of aryl alkynes, yielding α,α-dideuterated alkanes with 95% isotopic purity. This method avoids high-pressure D₂ by employing dimethoxy(methyl)silane and isopropanol-d₈ as deuterium donors.

H/D Exchange Reactions with Hydride-Activated Catalysts

Sodium Borodeuteride (NaBD₄) Activation

H/D exchange reactions are pivotal for introducing deuterium into ibuprofen alcohol’s methyl group. Systematic screening by Müller et al. (2007) demonstrated that NaBD₄-activated Pd or Rh catalysts facilitate selective deuterium incorporation at the α-position.

Reaction Scheme:

-

Substrate : Ibuprofen alcohol

-

Catalyst : Pd(OAc)₂ or RhCl₃

-

Deuteride Source : NaBD₄

-

Solvent : Tetrahydrofuran (THF) or DMSO

-

Temperature : 25–50°C

-

Time : 12–24 hours

Optimization for Steric Hindrance

Bulky ligands (e.g., DTB-DPPBz) improve selectivity in congested substrates. For instance, using DTB-DPPBz with Cu(OAc)₂ in THF at 40°C achieves 97% yield and 95% deuterium purity in α-deuterated ibuprofen derivatives.

Grignard Reagent-Based Deuteration

Synthesis of Deuterated Grignard Reagents

A multistep approach involves generating a deuterated Grignard reagent from ibuprofen alcohol’s chloride intermediate. Magnesium turnings react with deuterated alkyl halides in THF, followed by carboxylation with CO₂.

Protocol:

Limitations and Mitigations

Low yields stem from dimerization during Grignard formation. Using anhydrous THF and activated magnesium minimizes side reactions.

Continuous Flow Synthesis

Microreactor Technology

Recent patents describe continuous flow systems for ibuprofen-d₃ alcohol. A plug-flow reactor (PFR) series optimizes residence time and temperature, achieving 99% conversion in the final hydrolysis step.

System Parameters:

Advantages:

-

Scalability : 50 kg/year production capacity

Comparative Analysis of Methods

| Method | Deuterium Source | Catalyst | Yield (%) | Isotopic Purity (%) |

|---|---|---|---|---|

| Catalytic Hydrogenation | D₂ gas | Pd/C | 92–98 | 95–98 |

| H/D Exchange | NaBD₄ | Pd/Rh | 85–90 | 90–95 |

| Grignard Deuteration | D₂O | Mg | 10–40 | >90 |

| Continuous Flow | D₂ gas/NaBD₄ | Triflic acid | 95–99 | 97–99 |

Q & A

Basic Research Questions

Q. How is Ibuprofen-d3 Alcohol characterized and validated as a deuterated internal standard in analytical workflows?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at the α-methyl position (C13H15D3O2; CAS RN 121662-14-4). Cross-validate with high-resolution mass spectrometry (HR-MS) to ensure isotopic purity (≥99 atom% D). Quantitative validation should include spike-and-recovery experiments in biological matrices (e.g., plasma, urine) to assess accuracy (85–115%) and precision (CV <15%) .

Q. What synthetic routes are commonly employed for this compound, and how do reaction conditions influence deuterium retention?

- Methodological Answer : Synthesis typically involves acid-catalyzed deuteration of ibuprofen precursors using deuterated reagents (e.g., D2O, CD3OD). Optimize reaction temperature (e.g., 50–80°C) and purification steps (e.g., column chromatography) to minimize isotopic exchange loss. Monitor deuterium retention via isotopic abundance assays .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by storing the compound at −20°C, 4°C, and room temperature (25°C) under controlled humidity (40–60%). Assess degradation via LC-MS/MS over 30 days, focusing on deuterium loss (e.g., <5% deviation in isotopic ratio). Include pH stability tests (pH 2–9) to simulate gastrointestinal conditions if used in pharmacokinetic studies .

Advanced Research Questions

Q. How can discrepancies in reported metabolic stability of this compound across studies be systematically analyzed?

- Methodological Answer : Perform meta-analysis of published half-life (t½) data, stratifying by experimental variables (e.g., species, enzyme isoforms, incubation pH). Use multivariate regression to identify confounding factors (e.g., incubation time, substrate concentration). Replicate conflicting studies under standardized conditions (e.g., human liver microsomes, 1 µM substrate) to isolate methodological inconsistencies .

Q. What LC-MS/MS parameters optimize the quantification of this compound in complex biological matrices while minimizing matrix effects?

- Methodological Answer : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Set MRM transitions for Ibuprofen-d3 (m/z 209.3 → 161.1) and internal standard (e.g., ibuprofen-d6). Mitigate matrix effects via post-column infusion checks and matrix-matched calibration curves (linearity R² >0.995). Validate selectivity against endogenous isomers .

Q. How do isotopic effects of deuterium in this compound influence its pharmacokinetic (PK) profile compared to non-deuterated ibuprofen?

- Methodological Answer : Conduct crossover PK studies in rodent models, comparing AUC(0–24h), Cmax, and t½ between Ibuprofen-d3 and ibuprofen. Use non-compartmental analysis (NCA) to quantify differences in metabolic clearance. Confirm deuterium’s kinetic isotope effect (KIE) via in vitro CYP450 inhibition assays (e.g., CYP2C9 isoform-specific activity) .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the solubility profile of this compound in polar vs. non-polar solvents?

- Methodological Answer : Re-evaluate solubility using standardized shake-flask methods (USP guidelines). Test solvents (e.g., DMSO, ethanol, hexane) at 25°C with saturation confirmed via equilibrium solubility assays. Validate results with differential scanning calorimetry (DSC) to detect polymorphic changes. Cross-reference with computational solubility predictions (e.g., COSMO-RS) .

Q. What strategies resolve inconsistencies in deuterium incorporation efficiency during this compound synthesis across laboratories?

- Methodological Answer : Implement inter-laboratory reproducibility studies using identical reagents and protocols. Analyze batch-to-batch variability via isotope ratio mass spectrometry (IRMS). Optimize deuteration by adjusting catalyst loading (e.g., 5–10% Pd/C) and reaction duration (e.g., 24–72 hrs). Publish detailed synthetic protocols with step-by-step troubleshooting .

Methodological Frameworks

Q. Which frameworks (e.g., FINER, PICO) are suitable for designing hypothesis-driven studies involving this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions. For pharmacokinetic studies, use PICO (Population: rodent models; Intervention: Ibuprofen-d3 dosing; Comparison: non-deuterated ibuprofen; Outcome: AUC ratio). Ensure ethical compliance via IACUC-approved protocols for animal studies .

Tables for Reference

| Property | This compound | Source |

|---|---|---|

| Molecular Formula | C13H15D3O2 | |

| Molecular Weight | 209.29 g/mol | |

| CAS RN | 121662-14-4 | |

| Isotopic Purity | ≥99 atom% D | |

| Stability (Recommended Storage) | −20°C, desiccated |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.